![molecular formula C12H25NO2 B13228297 2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol](/img/structure/B13228297.png)
2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol is an organic compound that features a cyclohexane ring substituted with an isopropyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Substitution with Isopropyl Group:
Amination: The amino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by an amino group using reagents like ammonia or amines.
Formation of the Propane-1,3-diol Moiety: This can be achieved through the reaction of the cyclohexane derivative with epoxides or diols under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Catalytic Hydrogenation: For the formation of the cyclohexane ring.
Alkylation and Amination: Using optimized conditions to maximize yield and minimize by-products.
Purification: Through distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexane ring provides structural stability and hydrophobic interactions, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar in structure but contains a nitrophenyl group instead of an isopropyl group.
2-Amino-1,3-propane diol: Lacks the cyclohexane ring and isopropyl group, making it less structurally complex.
Uniqueness
2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol is unique due to its combination of a cyclohexane ring, isopropyl group, and amino group, which confer specific chemical and biological properties that are not present in simpler analogs.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-amino-1-(4-propan-2-ylcyclohexyl)propane-1,3-diol |
InChI |
InChI=1S/C12H25NO2/c1-8(2)9-3-5-10(6-4-9)12(15)11(13)7-14/h8-12,14-15H,3-7,13H2,1-2H3 |
InChI Key |
BKRAKUBEICBFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


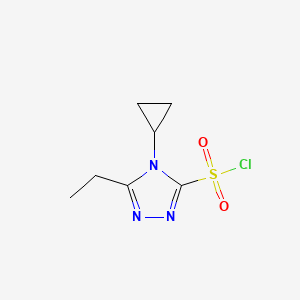
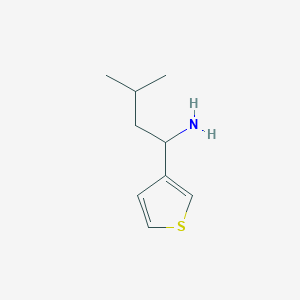

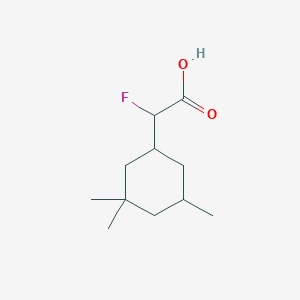
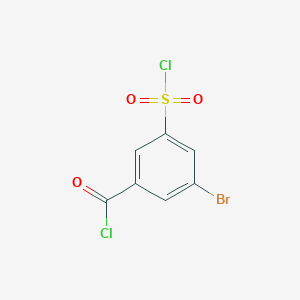
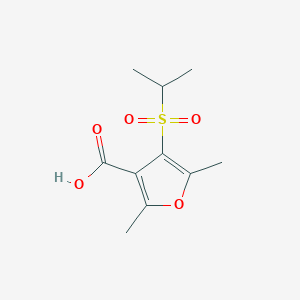
![1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13228238.png)
![2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13228251.png)
![({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13228255.png)
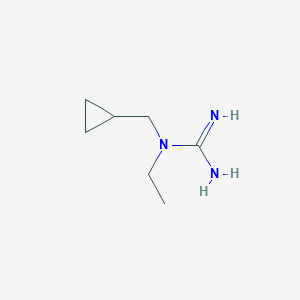
![1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13228263.png)
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13228289.png)
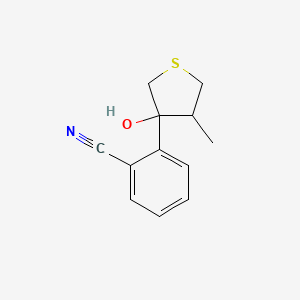
![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole](/img/structure/B13228299.png)
